molecular formula C18H22N8O B2739463 3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2198896-91-0

3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one

Katalognummer: B2739463
CAS-Nummer: 2198896-91-0
Molekulargewicht: 366.429
InChI-Schlüssel: NLKVROMTDDOGQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one is a useful research compound. Its molecular formula is C18H22N8O and its molecular weight is 366.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one represents a novel class of triazolo-pyridazine derivatives that have garnered attention in medicinal chemistry for their potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and its inhibitory effects on specific enzymes.

Chemical Structure and Properties

The compound features a triazolo-pyridazine scaffold , which is known for its diverse biological activities. The molecular formula is C14H18N6OC_{14}H_{18}N_6O, with a molecular weight of approximately 290.34 g/mol. Its unique structure includes:

  • Cyclobutyl Group : Enhances lipophilicity and potential interaction with biological membranes.
  • Azetidine Moiety : Contributes to the compound's pharmacological properties.
  • Dihydropyrazinone Framework : Implicated in various biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and interact with cellular pathways involved in cancer progression. The following mechanisms have been identified:

  • Kinase Inhibition : The compound has shown significant inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. In vitro studies report an IC50 value of approximately 0.09 μM against c-Met kinase, comparable to established inhibitors like Foretinib (IC50 = 0.019 μM) .
  • Cytotoxicity Against Cancer Cell Lines : The compound exhibits moderate to significant cytotoxic effects on various cancer cell lines:
    • A549 (Lung Cancer) : IC50 = 1.06 ± 0.16 μM
    • MCF-7 (Breast Cancer) : IC50 = 1.23 ± 0.18 μM
    • HeLa (Cervical Cancer) : IC50 = 2.73 ± 0.33 μM .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects and enzyme inhibition properties of the compound:

Cell LineIC50 (μM)Mechanism
A5491.06 ± 0.16c-Met Inhibition
MCF-71.23 ± 0.18c-Met Inhibition
HeLa2.73 ± 0.33c-Met Inhibition

These results indicate that the compound effectively induces apoptosis in cancer cells and may serve as a lead compound for further drug development .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications in the triazolo-pyridazine structure could enhance biological activity. For instance, substituents on the pyridazine ring significantly influence the potency against c-Met kinase and overall cytotoxicity .

Case Studies

Several studies highlight the potential applications of this compound:

  • Combination Therapy : Research indicates that when used in conjunction with other chemotherapeutic agents, this compound can enhance overall efficacy by targeting multiple pathways involved in tumor growth.
  • Drug Resistance : The unique binding characteristics of the triazolo-pyridazine scaffold may help overcome resistance mechanisms observed in various cancer treatments .

Eigenschaften

IUPAC Name

3-[[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O/c1-23-9-8-19-17(18(23)27)24(2)13-10-25(11-13)15-7-6-14-20-21-16(26(14)22-15)12-4-3-5-12/h6-9,12-13H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKVROMTDDOGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.